5-({2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid
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Overview
Description
5-[({2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a morpholine ring, all attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of the fluorophenyl and methoxyphenyl intermediates: These intermediates are synthesized through standard organic reactions such as halogenation and methylation.
Coupling reactions: The intermediates are then coupled using amination reactions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-[({2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[({2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[({2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID
- **2-(MORPHOLIN-4-YL)BENZOIC ACID
Uniqueness
5-[({2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H27FN2O5 |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
5-[[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]-2-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C26H27FN2O5/c1-32-24-4-2-3-19(25(24)34-17-18-5-7-20(27)8-6-18)16-28-21-9-10-23(22(15-21)26(30)31)29-11-13-33-14-12-29/h2-10,15,28H,11-14,16-17H2,1H3,(H,30,31) |
InChI Key |
RYPZUGBZIXQKTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNC3=CC(=C(C=C3)N4CCOCC4)C(=O)O |
Origin of Product |
United States |
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